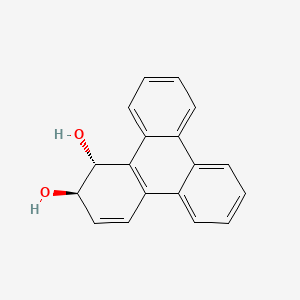
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two hydroxyl groups attached to a triphenylene backbone, making it a diol. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol typically involves the reduction of triphenylene derivatives. One common method includes the catalytic hydrogenation of triphenylene-1,2-dione using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
On an industrial scale, the production of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol can be achieved through a similar catalytic hydrogenation process. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions is optimized to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can lead to the formation of triphenylene, especially under strong reducing conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Triphenylene-1,2-dione.
Reduction: Triphenylene.
Substitution: Various substituted triphenylene derivatives depending on the reagents used.
Scientific Research Applications
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-dihydrotriphenylene-1,2-diol exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In asymmetric catalysis, the chiral centers of the compound play a crucial role in inducing enantioselectivity in reactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-dihydrotriphenylene-1,2-diol: The enantiomer of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol with similar chemical properties but different biological activities.
Triphenylene-1,2-dione: The oxidized form of the diol, used in different chemical reactions and applications.
Triphenylene: The fully reduced form, with distinct chemical and physical properties.
Uniqueness
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and its potential biological activity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
110835-84-2 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChI Key |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















